2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
Description
2-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a sulfanyl (thiol) group at position 4. An ethanol moiety is attached to position 3 of the triazole ring. Safety guidelines emphasize precautions for handling, including avoiding ignition sources and keeping the compound away from children .
Properties
IUPAC Name |
3-(2-hydroxyethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-8-4(2-3-9)6-7-5(8)10/h9H,2-3H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGYYARFNDZAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol typically proceeds via:
Step 1: Formation of the 4-methyl-1,2,4-triazole-3-thiol intermediate
This involves cyclization of appropriate thiosemicarbazide or related precursors under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF). The reaction temperature is generally maintained between 70–80°C for 6–8 hours to ensure complete cyclization and thiol formation.Step 2: Introduction of the ethan-1-ol side chain via nucleophilic substitution
The sulfanyl group at the 5-position acts as a nucleophile to react with a suitable halo-substituted ethan-1-ol derivative (e.g., 2-bromoethanol) under alkaline conditions. Potassium carbonate or sodium hydride is commonly used as the base, with solvents like acetone or ethanol facilitating the substitution reaction.Step 3: Purification and crystallization
The crude product is purified by recrystallization from solvent mixtures such as ethanol-water to obtain the target compound as crystalline solids.
Detailed Reaction Conditions and Optimization
| Parameter | Optimal Range/Condition | Impact on Yield and Purity |
|---|---|---|
| Solvent | DMF, DMSO, acetone, ethanol | Enhances solubility of reactants and intermediates |
| Temperature | 70–80°C (cyclization), reflux (substitution) | Prevents decomposition, promotes reaction completion |
| Reaction Time | 6–8 hours (cyclization), 3–5 hours (substitution) | Ensures full conversion of starting materials |
| Base | K₂CO₃, NaH | Facilitates deprotonation of thiol and nucleophilic attack |
| Molar Ratios | 1:1 (thiol:haloethanol) | Balanced to minimize side reactions |
| pH Control | Neutral to slightly alkaline | Minimizes side reactions and degradation |
These parameters are critical for maximizing yield, which typically ranges from 70% to 80%, and for obtaining high-purity crystalline products suitable for further applications.
Representative Synthetic Procedure
A typical synthetic route adapted from related triazole-thiol syntheses is as follows:
- Dissolve 4-methyl-1,2,4-triazole-3-thiol intermediate (1 mmol) in ethanol (10 mL).
- Add 2-bromoethanol (1 mmol) and potassium carbonate (1 mmol) to the solution.
- Reflux the mixture for 4–5 hours under stirring.
- Cool the reaction mixture and pour into ice-water to precipitate the product.
- Filter the solid and recrystallize from ethanol-water (1:1) to obtain pure this compound as crystals.
Analytical Characterization Supporting Preparation
To confirm the successful synthesis and structural integrity of the compound, the following techniques are employed:
- Infrared (IR) Spectroscopy: Identification of characteristic functional groups such as –OH (broad stretch ~3300 cm⁻¹), C–S (around 700 cm⁻¹), and triazole ring vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and carbon NMR confirm the presence of methyl, ethan-1-ol, and triazole protons and carbons.
- Mass Spectrometry (MS): Molecular ion peak consistent with the expected molecular weight.
- X-ray Crystallography: Provides definitive molecular structure, confirming the planar triazole ring and orientation of substituents.
Comparative Table of Preparation Methods for Related Triazole Sulfanyl Derivatives
Research Findings and Notes
- The sulfanyl group at the 5-position of the triazole ring is highly nucleophilic, enabling efficient substitution with haloalkyl alcohols under mild conditions.
- Maintaining controlled reaction temperatures prevents decomposition of sensitive intermediates and side reactions such as over-oxidation of thiol groups.
- Use of polar aprotic solvents like DMF improves solubility and reaction kinetics during cyclization steps.
- Reflux times and base equivalents are optimized to balance reaction completion and minimize by-products.
- The final product’s crystallinity and purity are enhanced by slow recrystallization from mixed solvents, which also facilitates structural characterization.
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding thiols or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound lies in its antimicrobial properties . Research indicates that triazole derivatives exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that compounds similar to 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol demonstrate effectiveness against resistant strains of bacteria and fungi.
Case Study: Synthesis and Antimicrobial Testing
A study synthesized several triazole derivatives and evaluated their antimicrobial efficacy using standard susceptibility tests. The results indicated that certain derivatives exhibited promising activity against both Gram-positive and Gram-negative bacteria as well as yeast-like fungi. The minimum inhibitory concentrations (MICs) were determined for various strains, highlighting the potential for these compounds in treating infections caused by resistant pathogens .
Antifungal Applications
The compound has also been investigated for its antifungal properties . Triazole derivatives are typically used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
Data Table: Antifungal Activity
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 2-(4-methyl-5-sulfanyl...) | Candida albicans | 8 |
| 2-(4-methyl-5-sulfanyl...) | Aspergillus niger | 16 |
| 2-(4-methyl-5-sulfanyl...) | Cryptococcus neoformans | 32 |
Anticancer Potential
Emerging research suggests that compounds like this compound may exhibit anticancer properties . Preliminary studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Case Study: In Vitro Evaluation
A study conducted by the National Cancer Institute evaluated the anticancer activity of synthesized triazole derivatives against a panel of human tumor cell lines. The results indicated that some derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range .
Mechanism of Action
The mechanism of action of 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in microbial cells, leading to cell death . The compound’s anti-inflammatory effects are mediated through the modulation of inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity: Compounds with bulky substituents (e.g., [4-Ethyl-5-(2-phenylethyl)-...]methanol) exhibit higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Solubility: The hydroxyl group in ethanol/methanol derivatives improves water solubility compared to thioether or ketone analogs, critical for bioavailability.
Biological Activity
2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, antibacterial, antifungal, and anticancer activities based on recent research findings.
The chemical structure of this compound can be described by its molecular formula . The triazole ring contributes to its biological activity through various mechanisms of action.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of triazole derivatives. For instance, compounds similar to this compound have shown significant radical scavenging activity. The antioxidant capabilities are often assessed using assays such as DPPH and ABTS. In one study, a related compound demonstrated an IC50 value of 0.397 μM in the ABTS assay, indicating potent antioxidant activity comparable to ascorbic acid (IC50 = 0.87 μM) .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. Research indicates that triazole derivatives exhibit broad-spectrum antibacterial properties. For example:
| Compound | Bacteria Targeted | MIC (μg/mL) |
|---|---|---|
| This compound | E. coli | 12 |
| Related Compound A | S. aureus | 8 |
| Related Compound B | Pseudomonas aeruginosa | 16 |
In vitro studies have shown that certain triazole derivatives possess MIC values comparable to conventional antibiotics such as streptomycin . Molecular docking studies further support these findings by demonstrating high binding affinities with bacterial enzyme targets.
Antifungal Activity
The antifungal properties of triazole compounds are well-documented. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis. In comparative studies:
| Compound | Fungal Strain | IC50 (μg/mL) |
|---|---|---|
| This compound | Candida albicans | 15 |
| Reference Drug (Bifonazole) | Candida albicans | 10 |
These results indicate that the compound may serve as a potential antifungal agent with efficacy similar to established treatments .
Anticancer Activity
Emerging research has also focused on the anticancer potential of triazole derivatives. In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT116 (colon cancer) | 20 |
| Doxorubicin (control) | HCT116 | 0.5 |
Molecular docking studies suggest that these compounds may inhibit tyrosine kinases involved in cancer progression .
Q & A
Q. What are the standard synthetic routes for 2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via S-alkylation of 4-methyl-5-sulfanyl-4H-1,2,4-triazole derivatives with a β-hydroxyethyl halide (e.g., 2-bromoethanol) under alkaline conditions. Key steps include:
- Reaction optimization : Use of triethylamine as a base in ethanol under reflux (4–6 hours) to promote nucleophilic substitution .
- Post-reduction : If intermediates like ketones are formed, reduction with NaBH₄ or LiAlH₄ is required to yield the final alcohol .
- Yield factors : Excess thiol starting material (1.1–1.2 equivalents) and inert atmospheres minimize disulfide byproducts.
Q. How is the compound characterized spectroscopically, and what spectral markers distinguish its structure?
Methodological Answer:
- ¹H/¹³C NMR :
- IR : Strong absorption at 2550–2600 cm⁻¹ (S-H stretch, if unmodified) and 3400 cm⁻¹ (O-H stretch) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemistry of analogs with chiral centers?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement of chiral centers. For example, racemic mixtures may require Flack parameter analysis to confirm absolute configuration .
- ORTEP-3 GUI : Visualize thermal ellipsoids and hydrogen-bonding networks to validate spatial arrangements (e.g., ethanol hydroxyl group orientation) .
- Case study : In (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, SC-XRD confirmed the R/S configuration via intermolecular H-bonding patterns .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model charge distribution. The sulfanyl group’s electron-withdrawing effect increases electrophilicity at the triazole C3 position .
- Reactivity prediction :
- Oxidation : Sulfanyl → sulfoxide/sulfone using H₂O₂/KMnO₄ (ΔG‡ ~25 kcal/mol).
- Substitution : Triazole C3 reacts preferentially with alkyl halides (kinetically favored over ethanol -OH) .
Q. How do structural modifications (e.g., cycloheptyl vs. phenyl substituents) affect biological activity in drug discovery?
Methodological Answer:
- Comparative SAR :
- Cycloheptyl analogs : Enhanced lipophilicity (logP +0.5) improves blood-brain barrier penetration, as seen in neurokinin-1 receptor antagonists .
- Phenyl analogs : π-π stacking with aromatic residues increases binding affinity (e.g., IC₅₀ = 0.09 nM for hNK-1 receptors) .
- Experimental validation :
- In vitro assays : Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) using fluorescence polarization.
- In vivo models : Gerbil foot-tapping assays quantify central NK-1 receptor blockade .
Q. What strategies mitigate data contradictions in stability studies under varying pH and temperature?
Methodological Answer:
- Forced degradation studies :
- Resolution tactics :
Q. Methodological Challenges
Q. How to optimize enantiomeric purity in chiral derivatives during synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
